molecular formula C23H26N4O2 B2676698 3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline CAS No. 2319636-14-9

3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2676698
CAS No.: 2319636-14-9
M. Wt: 390.487
InChI Key: AZYDLLFISKDNAJ-UHFFFAOYSA-N
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Description

3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic compound that features a combination of indole, piperidine, and tetrahydrocinnoline moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves multiple steps, typically starting with the preparation of the indole and piperidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets .

Properties

IUPAC Name

1H-indol-6-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c28-23(19-6-5-17-7-10-24-21(17)13-19)27-11-8-16(9-12-27)15-29-22-14-18-3-1-2-4-20(18)25-26-22/h5-7,10,13-14,16,24H,1-4,8-9,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYDLLFISKDNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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